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Compound of Interest

Compound Name: 4-Hydroxypyrimidine-2-carbonitrile

CAS No.: 1034827-34-3

Cat. No.: B1529781

Get Quote

The pyrimidine ring system is a cornerstone of medicinal chemistry and chemical biology,

forming the central scaffold of nucleobases such as cytosine, thymine, and uracil in DNA and

RNA.[1][2] This inherent biological relevance has made pyrimidine derivatives a fertile ground

for drug discovery, leading to a vast array of therapeutic agents with applications spanning

oncology, infectious diseases, and central nervous system disorders.[1][3] The versatility of the

pyrimidine core allows for extensive functionalization, enabling the fine-tuning of steric,

electronic, and pharmacokinetic properties to achieve desired biological activities.

This guide focuses on a specific, highly functionalized derivative: 4-Hydroxypyrimidine-2-
carbonitrile. This molecule is of particular interest to researchers and drug development

professionals as it combines three key chemical features on a single, compact scaffold:

A pyrimidine core, providing a rigid framework with defined hydrogen bonding capabilities.

A 4-hydroxy group, which exists in tautomeric equilibrium with its keto form, pyrimidin-4(3H)-

one. This feature is crucial for its chemical reactivity and its ability to act as both a hydrogen

bond donor and acceptor.
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A 2-carbonitrile group, a potent electron-withdrawing group and a versatile chemical handle

for further synthetic transformations.

The convergence of these functionalities makes 4-Hydroxypyrimidine-2-carbonitrile a

valuable building block for constructing complex molecular architectures and a promising

scaffold for library synthesis in the pursuit of novel bioactive compounds.

Molecular Structure and Physicochemical
Properties
A thorough understanding of the molecule's structural and electronic properties is fundamental

to predicting its behavior and designing effective synthetic strategies.

Keto-Enol Tautomerism: A Defining Feature
Like many hydroxypyrimidines, 4-Hydroxypyrimidine-2-carbonitrile exists as a mixture of two

tautomeric forms: the aromatic 'enol' form (4-hydroxypyrimidine) and the non-aromatic 'keto'

form (2-cyano-pyrimidin-4(3H)-one).[4][5]

The position of this equilibrium is highly dependent on the molecule's environment. In the gas

phase, the hydroxy (enol) form may be more prevalent.[6] However, in polar solvents and in the

solid state, the equilibrium strongly favors the keto (pyrimidinone) form.[7][8] This preference is

rationalized by the formation of stable, intermolecular hydrogen-bonded dimers and the

favorable charge distribution in the keto form's resonance structures.[8][9] The introduction of a

nitrogen atom into the ring, when compared to 2-hydroxypyridine, shifts the equilibrium toward

the ketonic form.[10] For the remainder of this guide, we will primarily consider the more stable

keto tautomer in discussions of reactivity and biological interactions, while acknowledging the

dynamic nature of the equilibrium.
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.
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Caption: Tautomeric equilibrium between the enol and keto forms.

Physicochemical and Spectroscopic Data
The structural features of 4-Hydroxypyrimidine-2-carbonitrile give rise to a distinct

spectroscopic fingerprint, which is essential for its identification and characterization.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Note: NMR and IR data are predicted based on the stable keto-tautomer and general principles

of spectroscopy. Actual values may vary.[13][14][15]

Synthesis of 4-Hydroxypyrimidine-2-carbonitrile
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The construction of the pyrimidine ring is most commonly achieved by condensing a 1,3-

bifunctional three-carbon component with an N-C-N fragment like urea, guanidine, or an

amidine.[16] While multiple synthetic routes to substituted 4-hydroxypyrimidines exist, many

suffer from drawbacks such as expensive starting materials, low yields, or harsh reaction

conditions.[17] A robust and industrially scalable approach involves the reaction of a 3-amino-2-

unsaturated carboxylate with a carboxylic acid amide in the presence of a base.[17]

For the specific synthesis of 4-Hydroxypyrimidine-2-carbonitrile, a logical and efficient

pathway involves the base-catalyzed cyclocondensation of ethyl 2-cyano-3-ethoxyacrylate with

urea. This method leverages readily available starting materials to construct the functionalized

pyrimidine core in a single, efficient step.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 4-Hydroxypyrimidine-2-carbonitrile.

Detailed Experimental Protocol (Self-Validating System)
This protocol is designed to be self-validating. Successful synthesis is confirmed by

characterization of the final product, which should match the spectroscopic data outlined in the

previous section.

Objective: To synthesize 4-Hydroxypyrimidine-2-carbonitrile via cyclocondensation.

Materials:
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Ethyl 2-cyano-3-ethoxyacrylate

Urea

Sodium metal

Absolute Ethanol (EtOH)

Hydrochloric Acid (HCl), concentrated

Deionized water

Procedure:

Preparation of Sodium Ethoxide Catalyst: In a flame-dried, three-neck round-bottom flask

equipped with a reflux condenser and a nitrogen inlet, add absolute ethanol (100 mL).

Carefully add sodium metal (1.15 g, 50 mmol) in small portions. Causality: Sodium ethoxide

is the strong base required to deprotonate urea, initiating the nucleophilic attack on the

acrylate substrate.

Addition of Reagents: Once all the sodium has reacted and the solution has cooled, add

urea (3.0 g, 50 mmol). Stir the resulting suspension for 15 minutes. To this mixture, add ethyl

2-cyano-3-ethoxyacrylate (8.45 g, 50 mmol) dropwise. Causality: Staggered addition ensures

the base is available to activate the urea before the electrophilic partner is introduced,

maximizing the desired reaction pathway.

Cyclocondensation: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor

the reaction progress by Thin Layer Chromatography (TLC). Causality: Thermal energy is

required to overcome the activation barrier for the cyclization and subsequent elimination

steps that form the aromatic pyrimidine ring.

Workup and Isolation: After cooling to room temperature, slowly pour the reaction mixture

into ice-cold water (200 mL). Carefully acidify the aqueous solution to pH 3-4 with

concentrated HCl. A precipitate should form. Causality: Acidification neutralizes the basic

catalyst and protonates the product, causing it to precipitate from the aqueous solution due

to its lower solubility in its neutral form.
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Purification: Collect the crude solid by vacuum filtration and wash with cold water.

Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield pure

4-Hydroxypyrimidine-2-carbonitrile.

Characterization: Dry the purified product under vacuum. Obtain the melting point, IR, ¹H

NMR, ¹³C NMR, and mass spectra. Validation: The obtained data must be consistent with the

expected values for the target compound to confirm a successful synthesis.

Chemical Reactivity and Synthetic Utility
The unique combination of functional groups makes 4-Hydroxypyrimidine-2-carbonitrile a

versatile intermediate for further chemical modification.
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Caption: Key reaction pathways for 4-Hydroxypyrimidine-2-carbonitrile.

Reactions at the Hydroxyl/Amide site:

Conversion to a Leaving Group: The hydroxyl group can be converted into a 4-chloro

substituent using reagents like phosphorus oxychloride (POCl₃). This is a pivotal

transformation, as the resulting 4-chloropyrimidine is highly susceptible to nucleophilic

aromatic substitution, allowing for the introduction of various amines, alcohols, and thiols.
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O/N-Alkylation and Acylation: The N-H proton of the pyrimidinone tautomer can be

deprotonated with a suitable base, and the resulting anion can be alkylated or acylated to

introduce substituents at the N3 position.

Transformations of the Carbonitrile Group:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the

corresponding 2-carboxamide or 2-carboxylic acid derivative. These functional groups are

valuable for forming amide bonds in drug conjugates or acting as metal-chelating groups.

Reduction: The nitrile can be reduced to a 2-aminomethyl group using various reducing

agents, such as catalytic hydrogenation. This introduces a basic side chain, which can be

critical for modulating solubility and receptor interactions.

Cycloaddition: The nitrile can undergo [3+2] cycloaddition reactions, for example with

sodium azide, to form a 2-tetrazolylpyrimidine. The tetrazole ring is a well-known

bioisostere for a carboxylic acid, often improving metabolic stability and cell permeability.

Applications in Drug Discovery and Materials
Science
The 4-Hydroxypyrimidine-2-carbonitrile scaffold is a privileged structure in modern chemical

research due to its proven utility in creating high-value molecules.

Scaffold for Bioactive Molecules
The pyrimidine core is a frequent component of kinase inhibitors, which are a major class of

anticancer drugs. The N1 and N3 atoms of the pyrimidine ring often act as "hinge-binding"

elements, forming critical hydrogen bonds with the protein backbone in the ATP-binding pocket

of kinases. The substituents at the 2, 4, and 5 positions then explore other regions of the active

site to achieve potency and selectivity. Derivatives of pyrimidine-5-carbonitrile have been

successfully designed as potent EGFR inhibitors with anticancer activity.[18] The synthetic

handles on 4-Hydroxypyrimidine-2-carbonitrile allow for the systematic elaboration of

molecular complexity to target a wide range of enzymes.

Beyond oncology, pyrimidine derivatives exhibit a remarkable breadth of biological activities,

including antiviral, antibacterial, anti-inflammatory, and antihypertensive properties.[1][2][3] This
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scaffold serves as an excellent starting point for generating diverse chemical libraries for high-

throughput screening against various biological targets.

Building Block in Materials Science
The planar, electron-rich nature of the pyrimidine ring, combined with its capacity for

coordination and hydrogen bonding, also makes it an attractive component in materials

science. Recently, 4-hydroxypyrimidine-5-carbonitrile (an isomer of the title compound) has

been used as a linker to create a novel 2D metal-organic framework (MOF) with conductive

properties.[19] The ability of the hydroxyl and nitrile groups to coordinate with metal ions

suggests that 4-Hydroxypyrimidine-2-carbonitrile could similarly serve as a versatile linker

for designing functional materials with unique electronic or catalytic properties.

Conclusion
4-Hydroxypyrimidine-2-carbonitrile is more than just a chemical compound; it is a highly

enabling platform for innovation in both medicine and materials science. Its structural

properties, particularly its tautomeric nature, dictate its reactivity and interactions. The well-

established principles of pyrimidine synthesis provide a reliable means for its production, and

its strategically placed functional groups offer a multitude of pathways for chemical

diversification. For researchers and scientists in drug development, this molecule represents a

validated starting point for the rational design of potent and selective therapeutic agents. Its

potential as a functional building block ensures that it will continue to be a molecule of

significant interest for the foreseeable future.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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